N'-cyclohexylidene-2-hydroxybenzohydrazide
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Overview
Description
N’-cyclohexylidene-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes a cyclohexylidene ring and a hydroxybenzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylidene-2-hydroxybenzohydrazide typically involves the condensation reaction between cyclohexanone and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: N’-cyclohexylidene-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-cyclohexylidene-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
- 5-Bromo-N’-cyclohexylidene-2-hydroxybenzohydrazide
- 4-Fluoro-2-hydroxybenzohydrazide
- 4-Ethoxy-2-hydroxybenzohydrazide
Comparison: N’-cyclohexylidene-2-hydroxybenzohydrazide is unique due to its specific structure, which includes a cyclohexylidene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the cyclohexylidene ring can influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
100615-79-0 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17) |
InChI Key |
HBPTVARBHZVJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1 |
Origin of Product |
United States |
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